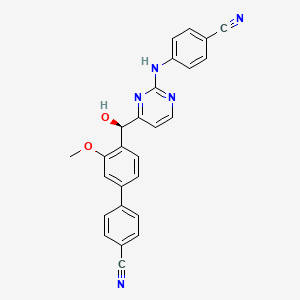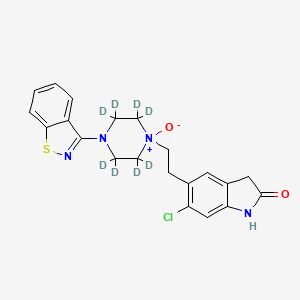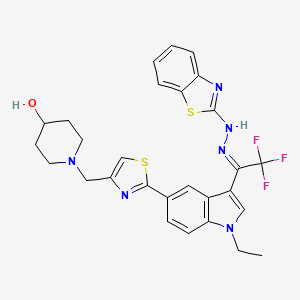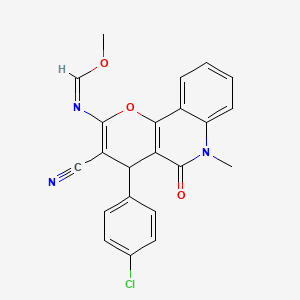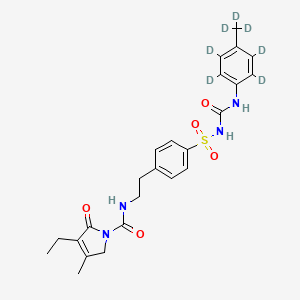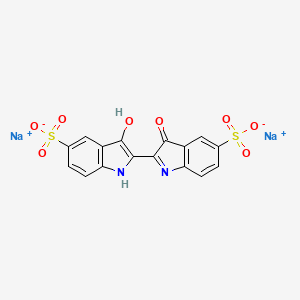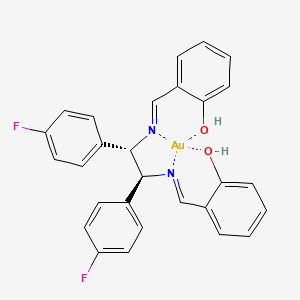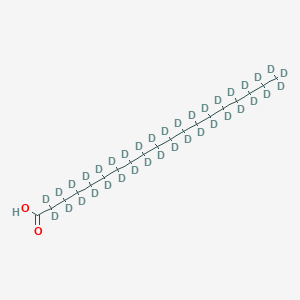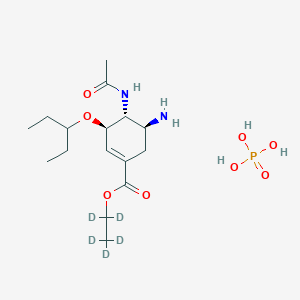
DNA crosslinker 4 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNA crosslinker 4 (dihydrochloride): is a potent DNA minor groove binder. It has shown significant inhibitory activity against various cancer cell lines, including NCI-H460, A2780, and MCF-7 . This compound is primarily used in anticancer research due to its ability to bind to the minor groove of DNA and inhibit cancer cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DNA crosslinker 4 (dihydrochloride) involves the preparation of pyridazin-3(2H)-one-based guanidine derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as guanidine hydrochloride . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of DNA crosslinker 4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization and chromatography to achieve high purity .
化学反应分析
Types of Reactions: DNA crosslinker 4 (dihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted derivatives of DNA crosslinker 4 (dihydrochloride), which can be further analyzed for their biological activity .
科学研究应用
Chemistry: DNA crosslinker 4 (dihydrochloride) is used in the study of DNA interactions and binding mechanisms. It serves as a model compound for understanding the binding affinity and specificity of DNA minor groove binders .
Biology: In biological research, DNA crosslinker 4 (dihydrochloride) is used to study the effects of DNA binding on cellular processes. It is particularly useful in investigating the mechanisms of DNA damage and repair .
Medicine: The compound is extensively used in anticancer research. It has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for the development of new anticancer therapies .
Industry: In the pharmaceutical industry, DNA crosslinker 4 (dihydrochloride) is used in the development of new drugs targeting DNA. It is also employed in the production of diagnostic tools and assays for detecting DNA-binding compounds .
作用机制
DNA crosslinker 4 (dihydrochloride) exerts its effects by binding to the minor groove of DNA. This binding interferes with the normal functioning of DNA, leading to the inhibition of DNA replication and transcription . The compound targets specific sequences within the DNA, forming stable complexes that prevent the binding of essential proteins and enzymes . This disruption of DNA processes ultimately leads to cell death, particularly in rapidly dividing cancer cells .
相似化合物的比较
DNA crosslinker 1 (dihydrochloride): Another potent DNA minor groove binder with similar inhibitory activity against cancer cells.
Psoralen: A photoactivatable DNA crosslinker that forms covalent bonds with DNA upon exposure to UV light.
Uniqueness: DNA crosslinker 4 (dihydrochloride) is unique due to its high binding affinity and specificity for the DNA minor groove. It has shown significant inhibitory activity against multiple cancer cell lines, making it a valuable tool in anticancer research . Compared to other DNA crosslinkers, it offers a balance of potency and selectivity, which is crucial for developing targeted therapies .
属性
分子式 |
C16H24Cl2N8O |
|---|---|
分子量 |
415.3 g/mol |
IUPAC 名称 |
2-[[4-[[3-[(diaminomethylideneamino)methyl]-4-methyl-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C16H22N8O.2ClH/c1-10-6-14(25)24(23-13(10)8-22-16(19)20)9-12-4-2-11(3-5-12)7-21-15(17)18;;/h2-6H,7-9H2,1H3,(H4,17,18,21)(H4,19,20,22);2*1H |
InChI 键 |
PMSABKWLGHMEBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(N=C1CN=C(N)N)CC2=CC=C(C=C2)CN=C(N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



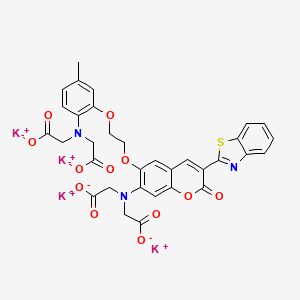
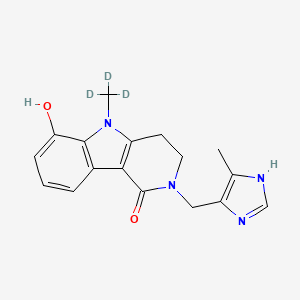
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
